molecular formula C9H10N2OS B13700128 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

Katalognummer: B13700128
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: HUIDBRBLAQVRIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that contains a thiadiazine ring fused with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminobenzenethiol with ethyl chloroformate under basic conditions can yield the desired thiadiazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a scaffold for developing new pharmaceuticals, particularly due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Wirkmechanismus

The mechanism by which 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
  • 2-Propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
  • 2-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one

Uniqueness

2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with biological targets and its overall stability.

Eigenschaften

Molekularformel

C9H10N2OS

Molekulargewicht

194.26 g/mol

IUPAC-Name

2-ethyl-4H-1,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C9H10N2OS/c1-2-11-9(12)10-7-5-3-4-6-8(7)13-11/h3-6H,2H2,1H3,(H,10,12)

InChI-Schlüssel

HUIDBRBLAQVRIB-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.